methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the esterification of 4-tert-butylbenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: This compound shares the tert-butylbenzoyl group but lacks the pyrrole ring, resulting in different chemical properties and applications.
4-tert-Butylbenzoic acid: Similar to methyl 4-tert-butylbenzoate but with a carboxylic acid group instead of an ester group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity and uses.
Uniqueness
Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the tert-butylbenzoyl group and the pyrrole ring
Properties
IUPAC Name |
methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSGVWEUDHQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328392 | |
Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478078-44-3 | |
Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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